N-(propan-2-yl)quinoxaline-2-carboxamide
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Overview
Description
N-(propan-2-yl)quinoxaline-2-carboxamide is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities.
Mechanism of Action
Target of Action
N-(propan-2-yl)quinoxaline-2-carboxamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines . In the case of platinum compounds containing quinoxaline-2-carboxamide as a carrier ligand, they have been found to interact with 9-ethylguanine .
Biochemical Pathways
Quinoxaline derivatives have been associated with various biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht 3 receptor antagonist activity, and anti-amoebiasis .
Result of Action
Quinoxaline derivatives have been found to induce apoptosis in a dose-dependent manner on certain cell lines .
Biochemical Analysis
Biochemical Properties
N-(propan-2-yl)quinoxaline-2-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and metabolic pathways.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins . This modulation can impact cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions contribute to the overall biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to cumulative effects on cellular processes, such as altered gene expression and metabolic flux. These long-term effects are important considerations for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can produce beneficial effects, such as inhibition of tumor growth and reduction of inflammation . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics . Additionally, this compound can influence the levels of certain metabolites, thereby affecting metabolic flux and overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the bioavailability and efficacy of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization of this compound, directing it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)quinoxaline-2-carboxamide typically involves the cyclocondensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also being adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can yield quinoxaline-2-carboxamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions include quinoxaline-2,3-dione derivatives, quinoxaline-2-carboxamide derivatives, and various substituted quinoxalines .
Scientific Research Applications
N-(propan-2-yl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable tool in biological research.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2-carboxamide: Lacks the isopropyl group, resulting in different pharmacological properties.
Quinoxaline-2,3-dione: An oxidized form with distinct biological activities.
Substituted quinoxalines: Various derivatives with different functional groups that exhibit a range of activities.
Uniqueness
N-(propan-2-yl)quinoxaline-2-carboxamide is unique due to its specific structural features, such as the isopropyl group, which can influence its pharmacokinetics and pharmacodynamics. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying structure-activity relationships .
Properties
IUPAC Name |
N-propan-2-ylquinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-8(2)14-12(16)11-7-13-9-5-3-4-6-10(9)15-11/h3-8H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMCICTVYJFZGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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